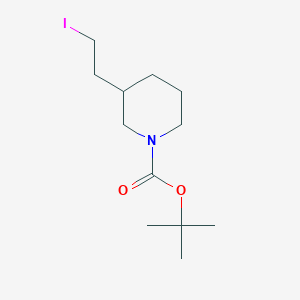

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEOHFLQAXHPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435480 | |

| Record name | Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146667-86-9 | |

| Record name | Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate

CAS Number: 146667-86-9

Introduction: A Versatile Building Block in Modern Drug Discovery

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate is a pivotal synthetic intermediate in the field of medicinal chemistry. Its unique structural features, comprising a Boc-protected piperidine ring and a reactive primary alkyl iodide, render it an invaluable building block for the synthesis of complex molecular architectures. The piperidine scaffold is a prevalent motif in a multitude of approved pharmaceuticals, prized for its favorable pharmacokinetic properties.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled, regioselective reactions, while the iodoethyl side chain provides a reactive handle for introducing diverse functionalities through nucleophilic substitution. This guide offers a comprehensive overview of the synthesis, characterization, reactivity, and applications of this important compound, tailored for researchers and professionals in drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 146667-86-9 | [2] |

| Molecular Formula | C₁₂H₂₂INO₂ | [2] |

| Molecular Weight | 339.21 g/mol | [2] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | General chemical knowledge |

Spectroscopic Characterization:

While a publicly available, dedicated full spectral analysis for this specific compound is not readily found in the searched literature, based on the analysis of similar structures and general principles of NMR spectroscopy, the expected spectral data would be as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets in the range of 1.2-3.6 ppm), and the iodoethyl group (two triplets, one around 3.2 ppm for the methylene group adjacent to the iodine and another around 1.8 ppm for the other methylene group).

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the tert-butyl group (around 28 and 80 ppm), the piperidine ring (in the 25-55 ppm range), and the iodoethyl side chain, with the carbon bearing the iodine atom appearing at a higher field (around 7-10 ppm) due to the heavy atom effect.[3]

Synthesis and Purification: A Practical Approach

The most logical and commonly employed synthetic route to this compound involves the iodination of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The Appel reaction, utilizing triphenylphosphine and iodine, is a well-established and efficient method for this transformation.[4][5]

Reaction Scheme:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-(2-碘乙基)哌啶-1-甲酸叔丁酯 | CAS:146667-86-9 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 3. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate is a key synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a reactive iodoethyl side chain, makes it a versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. The piperidine scaffold is a prevalent motif in numerous approved drugs, valued for its favorable physicochemical properties and metabolic stability.[1] The presence of the reactive alkyl iodide allows for facile introduction of the piperidine moiety onto various molecular frameworks through nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important synthetic tool.

Chemical and Physical Properties

This compound is a derivative of piperidine, a six-membered heterocyclic amine. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and solubility in organic solvents. The key feature of this molecule is the 2-iodoethyl substituent at the 3-position of the piperidine ring, which serves as a reactive handle for further chemical modifications.

| Property | Value | Source |

| CAS Number | 146667-86-9 | [2] |

| Molecular Formula | C₁₂H₂₂INO₂ | Inferred from structure |

| Molecular Weight | 339.21 g/mol | Inferred from structure |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred from structure |

Synthesis of this compound

The most common and logical synthetic route to this compound involves the conversion of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS Number: 146667-84-7). This transformation is a standard procedure in organic synthesis, and several methods can be employed.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Appel Reaction (Proposed)

The Appel reaction is a reliable method for the conversion of primary alcohols to alkyl iodides using triphenylphosphine and iodine.

Materials:

-

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.5 eq) in DCM to the reaction mixture. The reaction is typically exothermic and the color will change from dark brown to a lighter yellow upon completion.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any excess iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

δ 3.8-4.2 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen atom.

-

δ 3.2-3.4 ppm (t, 2H): Methylene protons adjacent to the iodine atom (-CH₂-I).

-

δ 1.8-2.2 ppm (m, 2H): Methylene protons of the ethyl chain (-CH₂-CH₂-I).

-

δ 1.2-1.8 ppm (m, 5H): Remaining piperidine ring protons.

-

δ 1.45 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR Spectroscopy (Predicted)

-

δ ~155 ppm: Carbonyl carbon of the Boc group.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~40-50 ppm: Carbons of the piperidine ring adjacent to the nitrogen.

-

δ ~35 ppm: Methylene carbon of the ethyl chain attached to the piperidine ring.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

δ ~5-10 ppm: Methylene carbon attached to the iodine atom.

Mass Spectrometry (Predicted)

-

[M+H]⁺: Expected at m/z 340.07.

-

[M-Boc+H]⁺: A significant fragment corresponding to the loss of the Boc group would be expected at m/z 240.01.

-

[M-I]⁺: A fragment corresponding to the loss of the iodine atom may also be observed.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The iodoethyl group is an excellent leaving group, allowing for the facile attachment of the Boc-protected piperidine moiety to a variety of nucleophiles.

Caption: General reactivity of this compound in SN2 reactions.

Alkylation of Heterocycles

A significant application of this reagent is in the N-alkylation of various nitrogen-containing heterocycles, such as indoles and pyrazoles, which are common scaffolds in pharmaceuticals.[3][4] For instance, the reaction of an indole with this compound in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) would yield the corresponding N-alkylated indole derivative. This strategy is valuable for creating libraries of compounds for high-throughput screening in drug discovery programs.

Synthesis of Biologically Active Molecules

The piperidine moiety is a key structural feature in a wide range of biologically active compounds, including those with applications as anticancer, antiviral, and central nervous system (CNS) active agents.[5][6] The title compound serves as a crucial building block for introducing this valuable pharmacophore into target molecules. For example, it can be used in the synthesis of kinase inhibitors, where the piperidine ring often interacts with the hinge region of the kinase domain.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from its structural components and data for similar compounds.

-

Alkylating Agent: As an alkylating agent, this compound should be handled with care as it may be harmful if inhaled, swallowed, or absorbed through the skin. Alkylating agents are often irritants and can be corrosive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust or aerosols.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its Boc-protected piperidine ring and reactive iodoethyl side chain provide a convenient handle for the introduction of the piperidine scaffold into a wide range of molecules. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on established organic chemistry principles. This guide provides a foundational understanding for researchers looking to utilize this important intermediate in their synthetic endeavors.

References

- Wang, M., Wang, W., & Qu, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

- Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.

-

PubChem. Tert-butyl 3-(2-nitroethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

- Pavel, F., et al. (2021). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.

-

Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. [Link]

- Google Patents. (1996).

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

Sources

- 1. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]

- 4. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to the Structure Elucidation of N-Boc-3-(2-iodoethyl)piperidine

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate, commonly referred to as N-Boc-3-(2-iodoethyl)piperidine. This compound is a valuable intermediate in medicinal chemistry and drug development, and its unambiguous characterization is paramount for ensuring the quality and reliability of subsequent synthetic transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols for the characterization of this and similar N-Boc protected piperidine derivatives.

Introduction: The Significance of N-Boc-3-(2-iodoethyl)piperidine

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of a reactive iodoethyl side chain at the 3-position of the piperidine ring, while the nitrogen is protected by a tert-butoxycarbonyl (Boc) group, creates a versatile building block for the synthesis of more complex molecules. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The iodoethyl group, in turn, serves as an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and the construction of novel molecular architectures.

Given its role as a key intermediate, the unequivocal confirmation of the structure of N-Boc-3-(2-iodoethyl)piperidine is a critical step in any synthetic campaign. This guide will detail a multi-faceted analytical approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to achieve a complete and confident structure elucidation.

Synthesis of N-Boc-3-(2-iodoethyl)piperidine

The most common and practical synthetic route to N-Boc-3-(2-iodoethyl)piperidine involves the iodination of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This precursor is commercially available or can be synthesized through various established methods.

Iodination of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

The conversion of the primary alcohol to the iodide is typically achieved using a variety of iodinating reagents. A common and effective method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂).

Experimental Protocol: Appel Reaction for Iodination

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) and triphenylphosphine (1.2 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath.

-

Addition of Iodine: Slowly add a solution of iodine (1.2 eq.) in the same solvent to the reaction mixture. The reaction is typically exothermic and the color will change from dark purple to a pale yellow upon consumption of the iodine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-Boc-3-(2-iodoethyl)piperidine.

Caption: A typical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of compound.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 340.07 | [M+H]⁺ |

| 362.05 | [M+Na]⁺ |

| 240.13 | [M-Boc+H]⁺ |

| 57.07 | [C₄H₉]⁺ (Boc fragment) |

Rationale for Predictions:

-

The protonated molecule [M+H]⁺ is expected to be the base peak.

-

The sodium adduct [M+Na]⁺ is also commonly observed.

-

A characteristic fragment corresponding to the loss of the Boc group ([M-Boc+H]⁺) is anticipated.

-

The tert-butyl cation at m/z 57 is a very common fragment from Boc-protected compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, if the sample is a solid, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| 2975-2850 | C-H stretching (alkane) |

| ~1690 | C=O stretching (carbamate) |

| ~1420 | C-N stretching |

| ~1160 | C-O stretching |

| ~600 | C-I stretching |

Rationale for Predictions:

-

Strong C-H stretching bands will be present for the alkyl groups.

-

A very strong and characteristic carbonyl (C=O) stretching absorption for the carbamate group is expected around 1690 cm⁻¹.

-

The C-I stretch is expected to appear in the fingerprint region, typically around 600 cm⁻¹.

Conclusion

The structural elucidation of N-Boc-3-(2-iodoethyl)piperidine can be confidently achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. This guide has provided a framework for the synthesis and detailed characterization of this important synthetic intermediate. By following the outlined protocols and understanding the predicted spectral features, researchers can ensure the structural integrity of their material, which is a cornerstone of reliable and reproducible scientific research in drug discovery and development.

References

- Synthesis of N-Boc-piperidines: Information on the synthesis of N-Boc protected piperidines can be found in various organic chemistry literature. For a general overview, refer to standard organic chemistry textbooks or synthetic methodology reviews. A relevant patent for a similar synthesis is Google Patents. (2013). Synthesis method for N-Boc-3-piperidone.

-

NMR Spectroscopy of Piperidines: For examples of NMR data of N-Boc-piperidine derivatives, see: Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Online] Available at: [Link]

-

Mass Spectrometry of Boc-protected compounds: General fragmentation patterns of Boc-protected amines are well-documented. A useful resource is: ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Online] Available at: [Link]

-

FTIR Spectroscopy: General principles and characteristic absorption frequencies can be found in any standard textbook on spectroscopic methods in organic chemistry. For an example of FTIR data of a Boc-protected compound, see: ResearchGate. FT-IR spectrum of tert-butyl.... [Online] Available at: [Link]

-

CAS Registry Number: The CAS number for this compound is 146667-86-9, which can be verified through chemical supplier databases such as Hunan Huateng Pharmaceutical Co., Ltd. [Online] Available at: [Link]

An In-depth Technical Guide to Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. It details the compound's chemical identity, synthesis, physical and chemical properties, and its applications in the development of novel therapeutics.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound featuring a piperidine ring substituted at the 3-position with an iodoethyl group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate for introducing the 3-substituted piperidine motif in drug discovery programs.

Synonyms and Identifiers:

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 146667-86-9[1] |

| Molecular Formula | C₁₂H₂₂INO₂ |

| Molecular Weight | 339.21 g/mol |

| Common Abbreviations | 1-Boc-3-(2-iodoethyl)piperidine |

| Alternative Names | 3-(2-Iodoethyl)piperidine-1-carboxylic acid tert-butyl ester |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves a two-step process starting from a commercially available precursor. The causality behind this experimental choice lies in the efficiency and selectivity of the reactions, which are crucial for producing high-purity material for pharmaceutical development.

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway from 3-(piperidin-3-yl)ethan-1-ol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

This initial step involves the protection of the piperidine nitrogen with a Boc group. This is a standard procedure in organic synthesis to prevent the secondary amine from interfering with subsequent reactions.

-

Reactants: 3-(Piperidin-3-yl)ethan-1-ol, Di-tert-butyl dicarbonate ((Boc)₂O), and a non-nucleophilic base such as triethylamine.

-

Solvent: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 3-(piperidin-3-yl)ethan-1-ol and triethylamine in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up involves washing with aqueous solutions to remove the base and unreacted starting materials, followed by drying and evaporation of the solvent.

-

-

Purification: The crude product is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

The conversion of the hydroxyl group to an iodide is a crucial transformation. The Appel reaction is a common and effective method for this conversion. The mechanism involves the in-situ formation of a phosphonium iodide species which is then displaced by the alcohol's oxygen, followed by an intramolecular Sₙ2 reaction by the iodide ion.

-

Reactants: Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, Iodine (I₂), Triphenylphosphine (PPh₃), and Imidazole.

-

Solvent: Anhydrous dichloromethane (DCM) or acetonitrile.

-

Procedure:

-

To a solution of triphenylphosphine and imidazole in the solvent, add iodine portion-wise at 0 °C.

-

Add a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in the same solvent.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the known physical and spectroscopic properties of this compound.

| Property | Value |

| Physical State | Pale yellow oil |

| Boiling Point | ~388.5 °C at 760 mmHg (Predicted) |

| Density | ~1.3 g/cm³ (Predicted) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.0-3.0 (m, 4H, piperidine-H), 3.25 (t, J = 7.0 Hz, 2H, -CH₂-I), 2.0-1.2 (m, 7H, piperidine-H), 1.45 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~155.0 (C=O), 80.0 (-C(CH₃)₃), 45.0, 44.0, 38.0, 32.0, 29.0, 28.5 (-C(CH₃)₃), 25.0, 7.0 (-CH₂-I).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₂₂INO₂ [M+H]⁺: 340.07; found: 340.1. A characteristic fragmentation pattern involves the loss of the tert-butyl group (-57) or the entire Boc group (-101).

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The iodoethyl group acts as an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of various functionalities. The Boc-protected piperidine moiety is a common scaffold in many approved drugs, valued for its favorable pharmacokinetic properties.

Workflow of Application in API Synthesis:

Caption: General scheme for the utilization of the title compound.

Examples of Application:

This building block is instrumental in the synthesis of compounds targeting a variety of receptors and enzymes. For instance, it can be used in the development of:

-

GPCR Ligands: The piperidine scaffold is a common feature in many G-protein coupled receptor ligands. The iodoethyl side chain allows for the attachment of pharmacophores that modulate receptor activity.

-

Enzyme Inhibitors: By coupling with appropriate nucleophiles, this intermediate can be used to synthesize inhibitors of enzymes such as kinases and proteases, where the substituted piperidine ring can occupy specific binding pockets.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As an alkyl iodide, it should be considered as a potential alkylating agent and handled with care. Store the compound in a cool, dry, and dark place to prevent degradation.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of complex molecules in the pharmaceutical industry. Its straightforward preparation and the reactivity of the iodoethyl group make it a key component in the drug discovery and development pipeline. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this important building block in their scientific endeavors.

References

- Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

- Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. WO2010065447A3. (This patent mentions the use of related iodoethyl-pyrrolidine intermediates, highlighting the utility of such synthons).

- ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- Google Patents. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. WO2009133778A1. (Illustrates the importance of substituted piperidines in pharmaceutical synthesis).

- Hunan Huateng Pharmaceutical Co., Ltd. 3-(2-碘乙基)哌啶-1-甲酸叔丁酯. (Provides the CAS number for the title compound).

Sources

Foreword: The Strategic Importance of Boc-Protected Piperidine Iodides in Modern Drug Discovery

An In-depth Technical Guide to the Physical Properties of Boc-Protected Piperidine Iodides

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, enabling precise interactions with biological targets. However, the reactivity of the piperidine nitrogen necessitates the use of protecting groups during multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a preeminent choice for this role, prized for its stability under a wide range of nucleophilic and basic conditions, while being readily removable under acidic treatment.[2]

This guide focuses on a particularly valuable subclass: Boc-protected piperidine iodides . These intermediates represent a powerful convergence of stability and reactivity. The Boc group ensures the piperidine core remains inert during initial synthetic steps, while the iodine atom serves as a versatile functional handle.[3] The carbon-iodine bond is amenable to a host of critical bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental to constructing complex molecular architectures.[4]

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of these intermediates is not merely academic; it is essential for optimizing reaction conditions, ensuring purity, and achieving reproducible outcomes. This document provides a detailed examination of these properties, grounded in established experimental data and field-proven insights, to empower chemists in their synthetic endeavors.

Core Physicochemical Properties: A Quantitative Overview

The most representative member of this class is tert-butyl 4-iodopiperidine-1-carboxylate, also known as N-Boc-4-iodopiperidine. Its properties provide a reliable baseline for understanding other derivatives.

| Property | Value | Significance & Causality |

| CAS Number | 301673-14-3 | Unique identifier for precise substance registration and data retrieval.[3][5] |

| Molecular Formula | C₁₀H₁₈INO₂ | Defines the elemental composition.[3][5] |

| Molecular Weight | 311.16 g/mol | Crucial for stoichiometric calculations in reaction planning.[3][5] |

| Appearance | White to off-white solid or crystalline powder | A primary indicator of purity; deviations in color may suggest impurities.[3][4][6] |

| Melting Point | 35–51 °C | A relatively low melting point range. A sharp range indicates high purity, while a broad or depressed range suggests the presence of impurities. The lower end of the range may indicate a low-melting solid.[3][6] |

| Solubility | Soluble in methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF). Slightly soluble in water. | The bulky, nonpolar Boc group and the overall organic structure confer solubility in common organic solvents, which is critical for reaction setup.[3][4][6] Limited water solubility is typical for protected amines of this size.[6][] |

| Stability & Storage | Light-sensitive. Store at 2–8°C in a dry, dark environment. | The carbon-iodine bond can be susceptible to degradation upon light exposure. Cool, dry, and dark conditions prevent decomposition and maintain compound integrity.[3][6] |

Spectroscopic Fingerprints: The Key to Structural Verification

Accurate characterization is the bedrock of chemical synthesis. The following spectroscopic data are indispensable for confirming the identity and purity of Boc-protected piperidine iodides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. For N-Boc-4-iodopiperidine, the spectra exhibit characteristic features. A notable phenomenon in the NMR of N-Boc protected amines is the potential for peak broadening or splitting due to restricted rotation around the carbamate C-N bond, leading to the presence of rotamers.[8]

| Spectrum | Feature | Predicted Chemical Shift (δ) | Rationale |

| ¹H NMR | Boc group protons (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) | The nine equivalent protons of the tert-butyl group create a strong, sharp singlet, which is a hallmark of the Boc protecting group. |

| Piperidine protons (-CH₂-) | ~1.8-2.0 ppm and ~3.0-3.6 ppm (multiplets) | Protons on the piperidine ring appear as complex multiplets. Those closer to the electronegative nitrogen and influenced by the carbamate are shifted downfield. | |

| Piperidine proton (-CHI-) | ~4.3-4.5 ppm (multiplet, 1H) | The proton attached to the same carbon as the iodine is significantly deshielded and shifted furthest downfield. | |

| ¹³C NMR | Boc group carbons (-C(CH₃)₃ and -C(CH₃)₃) | ~80 ppm and ~28 ppm | The quaternary carbon and the methyl carbons of the Boc group are readily identifiable. |

| Piperidine carbons (-CH₂-) | ~35-50 ppm | The chemical shifts of the piperidine ring carbons. | |

| Carbonyl carbon (-C=O) | ~154 ppm | The carbamate carbonyl carbon is found in the typical downfield region for this functional group. | |

| Iodinated carbon (-CHI-) | ~20-25 ppm | The carbon bearing the iodine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~2850-2980 | C-H stretch (aliphatic) | Confirms the presence of the piperidine ring and Boc group alkyl protons. |

| ~1680-1700 | C=O stretch (carbamate) | A strong, sharp absorbance in this region is the most definitive IR feature of the Boc protecting group. Its position confirms the carbonyl functionality. |

| ~1160-1250 | C-O stretch | Characteristic of the ester-like functionality within the Boc group. |

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, confirming the overall structure. Using a technique like Electrospray Ionization (ESI), the following ions are typically observed.

| m/z Value | Ion | Rationale |

| ~312 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 311.16 g/mol . |

| ~256 | [M-C₄H₉+H]⁺ | Corresponds to the loss of a tert-butyl group. |

| ~212 | [M-Boc+H]⁺ | Corresponds to the loss of the entire Boc group (100 Da), leaving the protonated 4-iodopiperidine. |

Methodologies and Protocols: From Synthesis to Analysis

A self-validating protocol is one where the experimental choices are justified and lead to a verifiable outcome. Below are field-proven methodologies for the synthesis and characterization of these key intermediates.

Experimental Protocol: Synthesis of N-Boc-4-iodopiperidine

This procedure details the iodination of N-Boc-4-hydroxypiperidine, a common and efficient route. The causality behind each reagent is critical: triphenylphosphine and iodine form a phosphonium iodide intermediate in situ, which facilitates the Sₙ2 displacement of the hydroxyl group. Imidazole acts as a base to neutralize the generated acid and as a nucleophilic catalyst.

Step-by-Step Methodology: [6]

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in dichloromethane (DCM), add triphenylphosphine (1.3 equivalents) and imidazole (1.5 equivalents).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a crucial step to control the exothermicity of the reaction upon the addition of iodine.

-

Iodination: Add iodine (1.2 equivalents) slowly in portions. The slow addition prevents a rapid temperature increase and minimizes side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 18 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Dilute the reaction mixture with water and perform an extraction with an organic solvent like diethyl ether. The aqueous wash removes water-soluble byproducts and salts.

-

Purification: Wash the combined organic layers sequentially with water and saturated sodium chloride solution (brine), then dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude residue can be further purified by grinding with hexane to remove triphenylphosphine oxide, followed by filtration and concentration to yield the final product.[6]

Caption: Synthesis Workflow for N-Boc-4-iodopiperidine.

Experimental Protocol: General Spectroscopic Analysis

This workflow provides a standardized approach to verifying the structure and purity of the synthesized compound.

Step-by-Step Methodology: [2]

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified N-Boc-piperidine iodide in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (typically 400 MHz or higher).

-

IR Sample Preparation: Prepare a sample for FTIR analysis. If the compound is a solid, this is typically done by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

IR Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.

-

MS Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

MS Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer, typically in positive ion mode to observe the [M+H]⁺ ion.

Caption: General Spectroscopic Characterization Workflow.

The Interplay of Structure and Function

The physical properties of Boc-protected piperidine iodides are a direct consequence of their molecular structure. Understanding this relationship is key to leveraging them effectively in synthesis.

Caption: Structure-Function Relationship.

-

The Boc Group: Provides steric hindrance that can influence the stereochemical outcome of reactions. Its primary role is to render the nitrogen nucleophilicity inert, preventing unwanted side reactions.[2]

-

The Piperidine Ring: Acts as a non-planar, conformationally flexible scaffold that is critical for the final compound's interaction with biological targets.[1] The Boc group enhances its solubility in organic solvents compared to the parent amine.[3]

-

The Iodine Atom: As the most reactive and largest of the stable halogens, iodine is an excellent leaving group, making the C-I bond a prime site for nucleophilic substitution and, more importantly, for oxidative addition in palladium-catalyzed cross-coupling cycles.[3][4]

Conclusion

Boc-protected piperidine iodides are not merely reagents but strategic assets in the synthesis of complex molecules for drug discovery. Their physical properties—from melting point and solubility to distinct spectroscopic signatures—are critical parameters that govern their handling, purification, and successful application. By understanding the causality behind these properties and employing robust, self-validating protocols for their synthesis and characterization, researchers can harness the full potential of these versatile intermediates, accelerating the path toward novel therapeutic agents.

References

-

Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem. (URL: [Link])

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography - ResearchGate. (URL: [Link])

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry. (URL: [Link])

-

Direct Amidation of Tertiary N-Benzylamines - ACS Publications. (URL: [Link])

-

Iodine-Mediated Neutral and Selective N-Boc Deprotection - ResearchGate. (URL: [Link])

- Method for synthesizing 1-boc-4-aminopiperidine - Google P

-

SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES - ResearchGate. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

- Synthesis method of N-boc-4-hydroxypiperidine - Google P

-

An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed. (URL: [Link])

-

Piperidine - Wikipedia. (URL: [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Reactivity profile of the iodoethyl group on a piperidine ring

<An In-depth Technical Guide to the Reactivity Profile of the Iodoethyl Group on a Piperidine Ring

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal building block for drug design.[1] When functionalized with an iodoethyl group, the resulting molecule becomes a highly versatile intermediate, primed for a variety of chemical transformations. This guide provides an in-depth analysis of the reactivity profile of the iodoethyl group attached to a piperidine ring, offering insights into the underlying mechanisms and practical applications for researchers in drug development.

The presence of the iodine atom, an excellent leaving group, and the neighboring piperidine nitrogen atom creates a unique chemical environment that dictates the molecule's reactivity. This guide will explore the delicate balance between nucleophilic substitution and elimination reactions, with a particular focus on the phenomenon of neighboring group participation, which leads to the formation of a highly reactive aziridinium ion intermediate.

Section 1: Fundamental Reactivity Profile

The reactivity of an iodoethyl group on a piperidine ring is primarily governed by the interplay of several factors: the nature of the carbon-iodine bond, the nucleophilicity of the piperidine nitrogen, and the steric environment around the reaction center.

The Carbon-Iodine Bond: A Prelude to Reactivity

The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making iodide an excellent leaving group. This characteristic is fundamental to the high reactivity of iodoethyl-piperidines in both substitution and elimination reactions. In comparison to other haloethyl-piperidines, the iodo-substituted analog exhibits the highest propensity for nucleophilic attack.

Competing Pathways: Substitution vs. Elimination

Like most alkyl halides, iodoethyl-piperidines can undergo both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The outcome of the reaction is heavily dependent on the nature of the reacting species and the reaction conditions.

-

Nucleophilic Substitution (SN2): In the presence of a good nucleophile and a non-hindered substrate, a direct SN2 displacement of the iodide can occur. This pathway is favored by strong, non-basic nucleophiles.

-

Elimination (E2): The use of a strong, sterically hindered base will favor the E2 mechanism, leading to the formation of a vinylpiperidine.[5][6] The regioselectivity of this elimination generally follows Zaitsev's rule, favoring the formation of the more substituted alkene.[7]

Table 1: Factors Influencing Reaction Pathways

| Factor | Favors SN2 Substitution | Favors E2 Elimination |

| Reagent | Strong, non-basic nucleophiles (e.g., CN-, N3-, RS-) | Strong, sterically hindered bases (e.g., t-BuOK) |

| Substrate | Primary or secondary carbon center | Tertiary or sterically hindered carbon center |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Solvents that favor the base strength |

| Temperature | Lower temperatures | Higher temperatures |

Section 2: The Pivotal Role of Neighboring Group Participation and Aziridinium Ion Formation

The most significant aspect of the reactivity of N-(2-iodoethyl)piperidine and its C-substituted analogs is the participation of the lone pair of electrons on the piperidine nitrogen. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, dramatically accelerates the rate of iodide displacement through the formation of a strained, three-membered aziridinium ion intermediate.[8][9][10]

Mechanism of Aziridinium Ion Formation

The intramolecular cyclization is an SN2-type reaction where the piperidine nitrogen acts as the internal nucleophile, displacing the iodide leaving group. This process is often spontaneous, especially in polar solvents, and leads to the formation of a highly electrophilic bicyclic aziridinium ion.[11][12][13]

Diagram 1: Aziridinium Ion Formation

Caption: Intramolecular cyclization to form the aziridinium ion.

Reactivity of the Aziridinium Ion

The aziridinium ion is a potent electrophile due to the significant ring strain of the three-membered ring. It readily undergoes ring-opening reactions with a wide range of nucleophiles. The regioselectivity of the ring-opening is dependent on the substitution pattern of the aziridinium ion and the nature of the nucleophile.

-

Attack at the less substituted carbon: Under neutral or acidic conditions, nucleophilic attack generally occurs at the less sterically hindered carbon, following an SN2-like mechanism.

-

Attack at the more substituted carbon: In some cases, particularly with substrates that can stabilize a partial positive charge, attack at the more substituted carbon can be observed, indicating some SN1-like character.

Diagram 2: Nucleophilic Ring-Opening of the Aziridinium Ion

Caption: Competing pathways for aziridinium ion ring-opening.

Section 3: Experimental Protocols

Synthesis of N-(2-Iodoethyl)piperidine Hydrochloride

This protocol describes a common method for the synthesis of N-(2-iodoethyl)piperidine hydrochloride from the corresponding alcohol.

Materials:

-

1-(2-Hydroxyethyl)piperidine

-

Thionyl chloride (SOCl2)

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Anhydrous diethyl ether

-

Argon or Nitrogen atmosphere

Procedure:

-

Chlorination: To a solution of 1-(2-hydroxyethyl)piperidine in a suitable anhydrous solvent (e.g., dichloromethane) cooled to 0 °C, add thionyl chloride dropwise under an inert atmosphere.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude N-(2-chloroethyl)piperidine hydrochloride.

-

Halogen Exchange (Finkelstein Reaction): Dissolve the crude chloride salt in anhydrous acetone and add a stoichiometric excess of sodium iodide.

-

Reflux the mixture until the precipitation of sodium chloride is complete.

-

Cool the reaction mixture to room temperature and filter off the sodium chloride precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Precipitation: Add anhydrous diethyl ether to the concentrated solution to precipitate the N-(2-iodoethyl)piperidine hydrochloride.

-

Collect the product by filtration, wash with cold diethyl ether, and dry under vacuum.

General Protocol for Nucleophilic Substitution via Aziridinium Ion Intermediate

This protocol outlines a general procedure for reacting an iodoethyl-piperidine with a nucleophile, proceeding through the aziridinium ion intermediate.

Materials:

-

N-(2-Iodoethyl)piperidine derivative

-

Nucleophile (e.g., sodium azide, sodium thiophenoxide, amine)

-

Polar aprotic solvent (e.g., DMF, acetonitrile)

-

Base (if the nucleophile is an acid, e.g., triethylamine)

Procedure:

-

Dissolve the N-(2-iodoethyl)piperidine derivative in the chosen polar aprotic solvent under an inert atmosphere.

-

Add the nucleophile to the solution. If the nucleophile is the salt of a weak acid, it can be added directly. If the nucleophile is a neutral species that requires deprotonation, add a suitable non-nucleophilic base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS. The formation of the aziridinium ion is often rapid, followed by the slower ring-opening step.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Section 4: Applications in Drug Development

The unique reactivity of the iodoethyl-piperidine moiety makes it a valuable tool in drug discovery and development.

Covalent Inhibitors

The high electrophilicity of the in situ-generated aziridinium ion makes it an ideal warhead for the design of covalent inhibitors. By incorporating the iodoethyl-piperidine scaffold into a molecule with affinity for a specific biological target, a covalent bond can be formed with a nucleophilic residue (e.g., cysteine, lysine, histidine) in the active site, leading to irreversible inhibition.[14][15][16]

Bioconjugation and Labeling

The ability to react with a variety of nucleophiles under mild conditions makes iodoethyl-piperidines useful for bioconjugation and labeling applications.[14][15] They can be used to attach reporter molecules, such as fluorescent dyes or biotin, to proteins or other biomolecules for imaging and analytical purposes.

Synthesis of Complex Piperidine Derivatives

The ring-opening of the aziridinium ion intermediate provides a versatile method for the synthesis of a wide range of substituted piperidine derivatives.[3][17][18] This strategy allows for the introduction of diverse functional groups at the ethyl side chain, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

The iodoethyl group on a piperidine ring exhibits a rich and complex reactivity profile, dominated by the interplay between direct nucleophilic substitution, elimination, and neighboring group participation. The facile formation of the highly electrophilic aziridinium ion intermediate is a key feature that can be exploited for a variety of synthetic applications in drug development, from the design of covalent inhibitors to the synthesis of complex molecular architectures. A thorough understanding of the factors that govern these reaction pathways is essential for researchers seeking to leverage the synthetic potential of this versatile chemical moiety.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

-

E2 - Elimination Reactions (IOC 11). YouTube. [Link]

-

Elimination Reactions and Alkene Synthesis. Practice Exercise. [Link]

-

Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]

-

Neighboring group participation. Wikipedia. [Link]

-

Neighbouring group participation. Grokipedia. [Link]

-

The Neighbouring Group Mechanisms. Dalal Institute. [Link]

-

Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and... ResearchGate. [Link]

-

Synthetic Applications of Aziridinium Ions. MDPI. [Link]

-

Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions. Royal Society of Chemistry. [Link]

-

Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. National Center for Biotechnology Information. [Link]

-

Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. PubMed. [Link]

-

Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. National Center for Biotechnology Information. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

An In-Depth Technical Guide to Functionalized Piperidine Intermediates for Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in modern drug discovery. Its prevalence is not a matter of chance, but rather a consequence of its unique stereochemical and physicochemical properties. The piperidine moiety can adopt a stable chair conformation, allowing for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, enhancing aqueous solubility and enabling the formation of crucial salt-bridge interactions with proteins. These attributes have cemented the piperidine core as a cornerstone in the design of a vast array of therapeutics, spanning diverse disease areas from oncology to neuroscience. This guide provides a comprehensive overview of the synthesis and functionalization of piperidine intermediates, offering researchers and drug development professionals a practical resource for harnessing the full potential of this remarkable scaffold.

Part 1: Strategic Synthesis of the Piperidine Core

The construction of the piperidine ring itself is the foundational step. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final molecule.

Hetero-Diels-Alder Reactions

The aza-Diels-Alder reaction, a powerful C-C and C-N bond-forming transformation, offers a convergent and often stereocontrolled route to highly substituted piperidines. This reaction typically involves the [4+2] cycloaddition of an azadiene with a dienophile.

Experimental Protocol: Synthesis of a Dihydropyridine Intermediate via Aza-Diels-Alder Reaction

-

Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

-

Addition of Dienophile: Add the activated dienophile (e.g., Danishefsky's diene, 1.2 eq) to the reaction mixture.

-

Catalyst Introduction: Introduce a Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq) to facilitate the cycloaddition.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyridine intermediate.

-

Reduction to Piperidine: The resulting dihydropyridine can be readily reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile tool for the synthesis of a wide range of cyclic structures, including piperidines. This method relies on the use of ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to cyclize a diene-containing amine precursor.

Experimental Protocol: Piperidine Synthesis via RCM

-

Substrate Synthesis: Prepare the acyclic diene precursor containing a nitrogen atom.

-

Degassing: Dissolve the diene precursor in a degassed solvent (e.g., toluene or dichloromethane) in a Schlenk flask.

-

Catalyst Addition: Add the RCM catalyst (e.g., Grubbs second-generation catalyst, 1-5 mol%) to the solution under an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 40-80 °C) and monitor by TLC or GC-MS.

-

Quenching and Purification: Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether. Concentrate the solvent and purify the crude product by flash chromatography to yield the cyclic piperidine precursor.

-

Final Reduction: Reduce the double bond of the cyclized product via catalytic hydrogenation to obtain the saturated piperidine ring.

Part 2: Advanced Functionalization of the Piperidine Ring

Once the piperidine core is synthesized, the subsequent functionalization is a critical step in tuning the molecule's biological activity. Modern synthetic methodologies have enabled the precise introduction of a wide array of functional groups at various positions of the piperidine ring.

C-H Functionalization: A Paradigm Shift in Piperidine Synthesis

Direct C-H functionalization has revolutionized the way chemists approach the synthesis of complex molecules. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving overall efficiency.

2.1.1. Palladium-Catalyzed C-H Arylation

Palladium catalysis has been extensively employed for the direct arylation of C-H bonds in piperidines, allowing for the introduction of aryl groups, which are common motifs in pharmaceuticals.

Experimental Protocol: Pd-Catalyzed C-H Arylation of N-Acyl Piperidine

-

Reaction Setup: To an oven-dried vial, add the N-acyl piperidine (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a high-boiling point solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the arylated piperidine product.

Caption: Catalytic cycle for Pd-catalyzed C-H arylation of piperidines.

N-Functionalization: Modulating Physicochemical Properties

The nitrogen atom of the piperidine ring is a key handle for introducing diversity and modulating the physicochemical properties of the molecule, such as basicity and lipophilicity.

2.2.1. Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of piperidines. This reaction involves the condensation of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding amine.

Experimental Protocol: N-Alkylation via Reductive Amination

-

Reaction Mixture: In a round-bottom flask, dissolve the piperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane).

-

Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography if necessary.

Caption: Workflow for N-alkylation of piperidines via reductive amination.

Part 3: Applications in Drug Discovery - Case Studies

The versatility of functionalized piperidine intermediates is best illustrated through their application in the synthesis of marketed drugs.

Ritalin (Methylphenidate)

Ritalin, a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), features a piperidine ring as a central structural element. Its synthesis often involves the construction and subsequent functionalization of a piperidine intermediate.

Fentanyl

Fentanyl, a potent synthetic opioid analgesic, contains a 4-anilidopiperidine core. The synthesis of fentanyl and its analogs heavily relies on the strategic functionalization of the piperidine nitrogen and the C4 position.

Conclusion

Functionalized piperidine intermediates are indispensable building blocks in the arsenal of medicinal chemists. The continuous development of novel synthetic and functionalization methodologies, particularly in the realm of C-H activation, is expanding the accessible chemical space and paving the way for the discovery of next-generation therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage the piperidine scaffold in their drug discovery endeavors.

References

-

Title: The Piperidine Motif in the Discovery of Novel Pharmaceuticals. Source: Chemical Reviews. URL: [Link]

-

Title: Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Source: Organic & Biomolecular Chemistry. URL: [Link]

-

Title: C–H Functionalization in the Synthesis of Piperidine Alkaloids and Other N-Heterocycles. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: Aza-Diels–Alder reactions in organic synthesis. Source: Tetrahedron. URL: [Link]

-

Title: Ring-Closing Metathesis in the Synthesis of Piperidines and other N-Heterocycles. Source: Chemical Society Reviews. URL: [Link]

-

Title: Palladium-Catalyzed C–H Arylation of N-Acyl Piperidines. Source: Organic Letters. URL: [Link]

-

Title: Reductive Amination in the Synthesis of Pharmaceuticals. Source: ACS Medicinal Chemistry Letters. URL: [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Piperidine Derivatives using Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the use of tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate as a pivotal building block in modern synthetic and medicinal chemistry. The 3-substituted piperidine motif is a privileged scaffold in numerous FDA-approved drugs and clinical candidates. This document details the synthesis of the title compound from its corresponding alcohol precursor and its subsequent application in the alkylation of a diverse range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based systems. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the choice of reagents and reaction conditions. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Introduction: The Strategic Importance of the 3-(2-Ethyl)piperidine Moiety

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents targeting the central nervous system (CNS), cardiovascular diseases, and oncology. The substitution pattern on the piperidine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The this compound building block offers a unique and versatile handle for introducing a C2-linked piperidine core into target molecules.

The Boc-protecting group ensures the piperidine nitrogen remains unreactive during alkylation and allows for facile deprotection under acidic conditions at a later synthetic stage. The primary iodide is an excellent electrophile for SN2 reactions, enabling the formation of stable C-N, C-O, C-S, and C-C bonds with a wide variety of nucleophiles under predictable and generally mild conditions. This combination of features makes it an invaluable tool for library synthesis and lead optimization campaigns in drug discovery.[1][2]

Synthesis of the Key Building Block: this compound

The title iodo-compound is most conveniently prepared from its corresponding alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The alcohol precursor is commercially available and can be synthesized by the reduction of the corresponding carboxylic acid or ester derivative, which in turn is accessible from 3-piperidinecarboxylic acid (nipecotic acid).

The conversion of the primary alcohol to the primary iodide is a critical step, designed to activate the side chain for subsequent nucleophilic displacement. Two highly reliable methods are presented: the Appel reaction and a two-step Tosylation-Finkelstein sequence.

Mechanistic Rationale for Alcohol Activation

A primary alcohol's hydroxyl group (-OH) is a poor leaving group. To facilitate a substitution reaction, it must first be converted into a more reactive intermediate.

-

Appel Reaction: This one-pot reaction uses triphenylphosphine (PPh₃) and iodine (I₂) to directly convert the alcohol to the iodide.[3][4] The mechanism involves the formation of an oxyphosphonium salt intermediate, which makes the oxygen an excellent leaving group. The iodide ion then displaces the activated oxygen via an SN2 mechanism.[3][5] The primary driving force is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[5]

-

Tosylation-Finkelstein Sequence: This two-step approach first converts the alcohol to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylate is an excellent leaving group. The subsequent Finkelstein reaction involves treating the tosylate with an excess of sodium iodide (NaI) in acetone.[6][7] The reaction is driven to completion by Le Châtelier's principle, as the sodium tosylate byproduct is insoluble in acetone and precipitates out of the solution, effectively removing it from the equilibrium.[7] This method is often preferred for its clean conversion and the ease of removing the tosylate byproduct.

Workflow for Precursor Synthesis

Caption: Synthetic routes from the precursor alcohol to the target iodo-compound.

Protocol 1: Synthesis via Appel Reaction

This protocol provides a direct, one-step conversion of the alcohol to the iodide.

Materials:

-

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq).

-

Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).

-

Add triphenylphosphine (1.2 eq) and imidazole (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.2 eq) in DCM dropwise. The dark color of the iodine should dissipate upon addition. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize excess iodine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide, is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure product.

Expected Data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂INO₂ |

| Molecular Weight | 339.21 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0 (br s, 2H), 3.21 (t, J=6.8 Hz, 2H), 2.8-3.0 (m, 2H), 1.95 (t, J=6.8 Hz, 2H), 1.4-1.8 (m, 5H), 1.45 (s, 9H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~154.8, 80.5, 45.0, 44.5, 36.2, 32.1, 28.4, 25.5, 5.5. |

Applications in Derivative Synthesis: Alkylation Protocols

This compound is a potent electrophile for SN2 reactions. The following protocols detail its use in forming bonds with various classes of nucleophiles.

General Workflow for Alkylation

Caption: General schematic for nucleophilic substitution reactions.

N-Alkylation: Synthesis of Tertiary Amines and N-Substituted Heterocycles

The reaction with primary or secondary amines provides a straightforward route to complex tertiary amines. Weakly basic amines like anilines and heterocycles such as indoles can also be effectively alkylated.

Causality: A base is required to neutralize the HI formed during the reaction (if starting from a primary or secondary amine salt) or to deprotonate less reactive nucleophiles (like indoles). Non-protic polar solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus enhancing its reactivity. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "cesium effect," which promotes faster alkylation.

Protocol 2: N-Alkylation of an Aniline Derivative

-

To a vial, add the aniline derivative (1.0 eq), cesium carbonate (2.0 eq), and N,N-dimethylformamide (DMF, 0.3 M).

-

Add this compound (1.2 eq).

-

Seal the vial and heat the mixture to 60-80 °C.

-

Monitor the reaction by LC-MS or TLC. Typical reaction times are 6-18 hours.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (3x) to remove DMF and salts, followed by brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the desired N-alkylated product.

O-Alkylation: Synthesis of Ethers (Williamson Ether Synthesis)

Phenols are excellent nucleophiles for this reaction, providing access to a wide range of aryl ethers, a common motif in pharmacologically active molecules.[8]